molecular formula C12H16N4 B8589100 N-(1H-5-Indazolyl)-N-(4-piperidyl)amine

N-(1H-5-Indazolyl)-N-(4-piperidyl)amine

Cat. No.: B8589100
M. Wt: 216.28 g/mol
InChI Key: UTTRIAGDXSAEMN-UHFFFAOYSA-N
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Description

N-(1H-5-Indazolyl)-N-(4-piperidyl)amine is a heterocyclic amine featuring a 1H-indazole moiety linked via an amine group to a 4-piperidyl ring. Indazole derivatives are notable for their pharmacological versatility, including kinase inhibition and neurotransmitter modulation.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N-piperidin-4-yl-1H-indazol-5-amine

InChI

InChI=1S/C12H16N4/c1-2-12-9(8-14-16-12)7-11(1)15-10-3-5-13-6-4-10/h1-2,7-8,10,13,15H,3-6H2,(H,14,16)

InChI Key

UTTRIAGDXSAEMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares N-(1H-5-Indazolyl)-N-(4-piperidyl)amine with analogs from the provided evidence, focusing on molecular properties and substituent effects:

Compound Name Core Structure Molecular Formula Molecular Weight Key Features References
This compound Indazole + Piperidylamine C₁₂H₁₆N₄ 216.28 (calc.) 5-position indazole; unsubstituted piperidine
N-(2-Benzothiazolyl)-N-methyl-N-(4-piperidyl)amine Benzothiazole + Piperidylamine C₁₃H₁₇N₃S 259.36 Methyl substitution on amine; benzothiazole core
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine Benzimidazole + Piperidine C₁₇H₁₈N₆ 306.37 Benzimidazole-pyridine hybrid; substituted piperidine
N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine Benzoimidazole + Piperazine-Pyridine C₂₇H₃₃FN₈ 463.46 Fluorinated pyrimidine; ethylpiperazine substituent

Key Observations :

  • Heterocyclic Core: Replacing indazole with benzothiazole (as in ) or benzimidazole (as in ) alters electron distribution and binding affinity.
  • Molecular Weight : The target compound (MW ~216) is smaller than analogs like (MW 463), suggesting better membrane permeability but possibly lower target specificity.
Pharmacological Potential
  • Neuroprotective Applications : The piperidylamine motif in is a key intermediate in synthesizing Lubeluzole, a neuroprotective agent. This suggests that This compound may share similar mechanisms, such as sodium channel modulation .
  • Kinase Inhibition: Benzimidazole-pyridine hybrids (e.g., ) are known CDK inhibitors. The indazole core in the target compound could similarly target kinases like JAK or Aurora kinases.

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